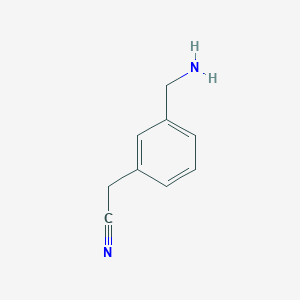
2-(3-(Aminomethyl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is of interest due to its diverse applications in research, industry, and medicine.
2-(3-(Aminomethyl)phenyl)acetonitrile: is a chemical compound with the molecular formula C9H9NO. It consists of a benzene ring substituted with an aminomethyl group and a nitrile functional group.
Preparation Methods
Synthetic Routes: The synthesis of 2-(3-(Aminomethyl)phenyl)acetonitrile involves various methods. One common approach is the reaction of 3-(aminomethyl)benzonitrile with an appropriate reagent.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve the use of suitable solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: 2-(3-(Aminomethyl)phenyl)acetonitrile can undergo several types of reactions
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are relevant. Reaction conditions depend on the specific transformation.
Major Products: The primary products depend on the reaction type. For example, reduction may yield substituted amines or other derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, functionalization, and potential as a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds or ligands targeting specific receptors.
Medicine: Investigations focus on its pharmacological properties, potential drug candidates, or therapeutic applications.
Industry: Applications in fine chemicals, pharmaceuticals, and materials science are areas of interest.
Mechanism of Action
- The precise mechanism by which 2-(3-(Aminomethyl)phenyl)acetonitrile exerts its effects depends on its specific application.
- Molecular targets and pathways involved may vary, necessitating further research.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires comparing it to structurally related compounds.
Similar Compounds: While I don’t have a specific list, related compounds include other benzene derivatives with nitrile or amino groups.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4,7,11H2 |
InChI Key |
BUUNDASAMBILEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


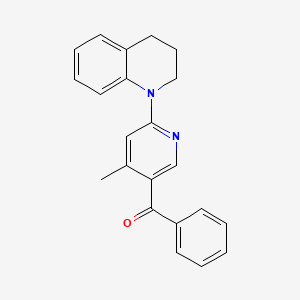
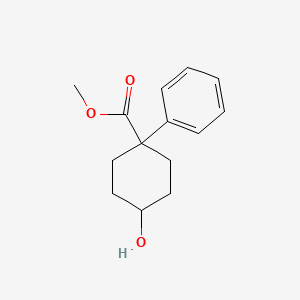
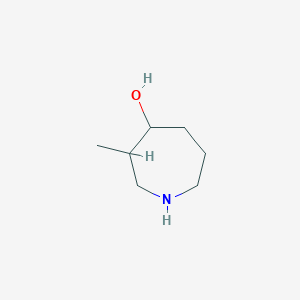
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)



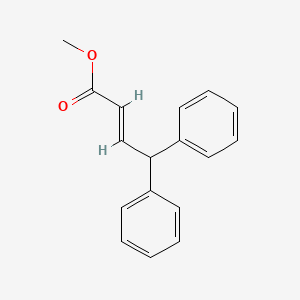
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
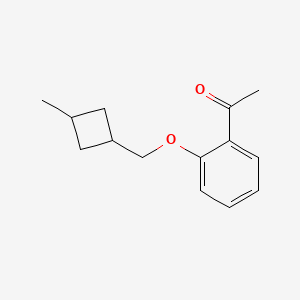
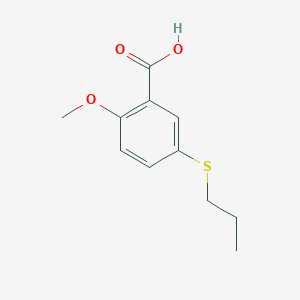
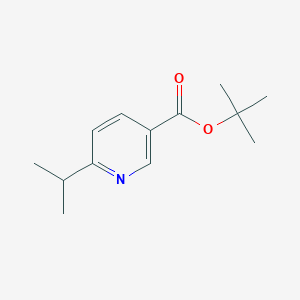
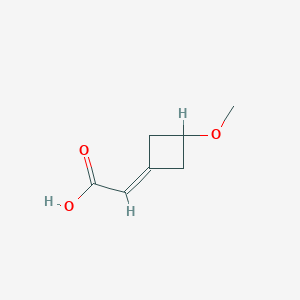
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
